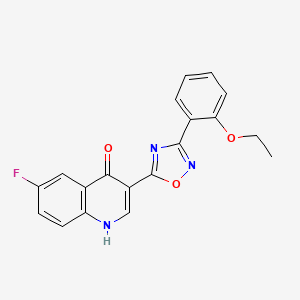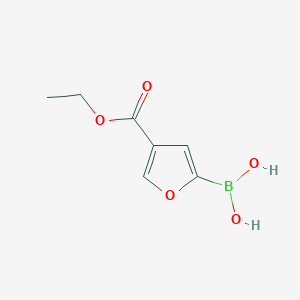![molecular formula C17H13N3O6S2 B2670539 3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide CAS No. 682783-62-6](/img/structure/B2670539.png)
3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide” is a thiazolidinedione derivative . Thiazolidinediones are known in the field of medicinal chemistry due to their pharmacological properties .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, furans containing a β-ketoester group at the 2-position undergo oxidative ring-opening by Mn(III)/Co(II) catalysts under an O2 atmosphere to produce 1,4-dicarbonyl moieties through an endoperoxide intermediate .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
The synthesis of related compounds involves sophisticated chemical processes, including X-ray powder diffraction (XRPD) and density functional theory (DFT) analyses to investigate their molecular and solid-state structures. One study focused on a compound with a somewhat similar structure, utilizing FT-IR, 1H, and 13C NMR spectroscopy, alongside XRPD, to elucidate its crystal structure, emphasizing the importance of intermolecular interactions and molecular packing in the solid state (Rahmani et al., 2017).
Anticancer Properties
Compounds with thiazolidinone frameworks have been synthesized to explore their anticancer effects. Variations in functional groups have led to derivatives showing moderate to strong antiproliferative activity in human leukemia cell lines. The role of electron-donating groups on the thiazolidinone moiety has been identified as crucial for anticancer properties, with some compounds demonstrating potent activity and the potential to induce apoptosis in cancer cells (Chandrappa et al., 2009).
Anti-inflammatory and Antinociceptive Effects
Thiazolopyrimidine derivatives, another related group of compounds, have been synthesized and evaluated for their antinociceptive (pain-relieving) and anti-inflammatory activities. These compounds have shown significant effects in models of pain and inflammation, indicating their potential as therapeutic agents in treating conditions associated with pain and inflammation (Selvam et al., 2012).
Antimicrobial and Larvicidal Activities
Research on benzylidene derivatives of fenobam and its thio analogues has uncovered their potential as larvicidal agents against malaria vectors. This highlights the broader applications of similar compounds in public health, particularly in the control of vector-borne diseases (P et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O6S2/c21-13-8-10(20(24)25)3-4-12(13)18-15(22)5-6-19-16(23)14(28-17(19)27)9-11-2-1-7-26-11/h1-4,7-9,21H,5-6H2,(H,18,22)/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJPVFZWMHIDIFR-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-hydroxy-4-nitrophenyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



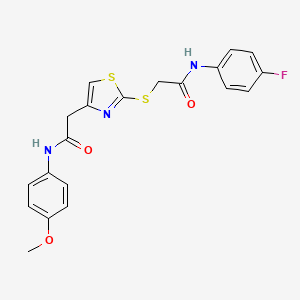
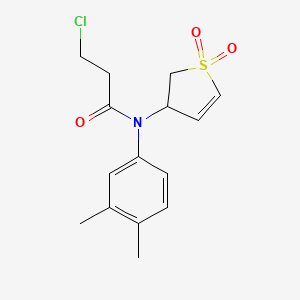
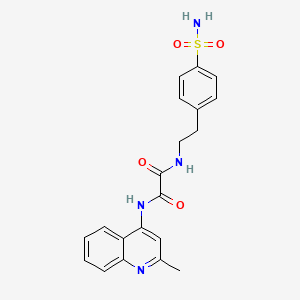
![2,8,10-trimethyl-N-(3-morpholinopropyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2670467.png)
![2-methoxy-5-methyl-N-(4-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2670469.png)

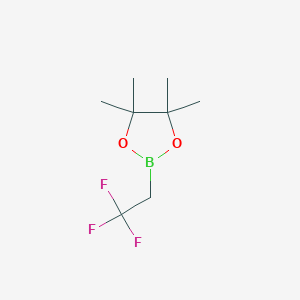
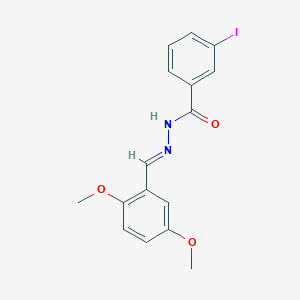
![3-Chloro-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B2670473.png)
![N-(4-chlorophenyl)-N-{2-[6-methyl-3-(methylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine](/img/structure/B2670475.png)
